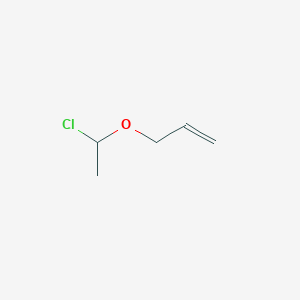

Allyl 1-chloroethyl ether

Description

Allyl 1-chloroethyl ether (CAS: Not explicitly provided in evidence; structurally inferred) is an organochlorine compound with the formula C₅H₉ClO, featuring an allyl group (-CH₂CH=CH₂) bonded to a 1-chloroethyl ether moiety. This compound is characterized by its dual functional groups: the ether linkage and the reactive chlorine atom, which confer unique reactivity in organic synthesis and polymerization.

Properties

Molecular Formula |

C5H9ClO |

|---|---|

Molecular Weight |

120.58 g/mol |

IUPAC Name |

3-(1-chloroethoxy)prop-1-ene |

InChI |

InChI=1S/C5H9ClO/c1-3-4-7-5(2)6/h3,5H,1,4H2,2H3 |

InChI Key |

UKMOPICZRKKESJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(OCC=C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

The following section compares Allyl 1-chloroethyl ether with four structurally or functionally related compounds: Allyl ethyl ether , Allyl p-chlorophenyl ether , Allyl-glycidyl ether , and Allyl vinyl ether . Key differences in molecular structure, reactivity, and applications are highlighted.

Structural and Thermodynamic Properties

Key Insights :

- Allyl p-chlorophenyl ether exhibits aromatic conjugation, reducing reactivity in radical reactions compared to aliphatic chloroethers .

Reactivity in Polymerization and Radical Reactions

Key Insights :

- Allyl ethers generally exhibit lower BDE and more negative ΔrG than non-ether allyl compounds, favoring hydrogen abstraction (HAT) and radical polymerization .

- The chlorine in this compound may sterically hinder polymerization compared to unsubstituted allyl ethers, but its electron-withdrawing nature could stabilize transition states in substitution reactions .

Catalytic Epoxidation and By-Product Profiles

Key Insights :

- Chloro-substituted ethers like this compound may generate chlorinated epoxides, which are less common in non-halogenated systems .

- Allyl-glycidyl ether’s high conversion rate highlights the efficiency of Ti-based catalysts in epoxidation .

Key Insights :

- This compound’s niche applications likely stem from its dual functionality, enabling use in crosslinking reactions or as a monomer in flame-retardant polymers .

Q & A

Q. What are the optimal synthetic routes for Allyl 1-chloroethyl ether, and how can reaction efficiency be quantified?

A common method involves the Williamson ether synthesis, where allyl alcohol reacts with 1-chloroethyl bromide in the presence of a base like sodium hydride. Catalytic systems such as RhCl(PPh₃)₃ or palladium complexes (e.g., Pd(0)(TFP)₂) can enhance selectivity and yield . Efficiency is quantified via gas chromatography (GC) or nuclear magnetic resonance (NMR) to measure product purity (>90% yields reported in analogous allyl ether syntheses) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

Q. What solubility and stability considerations are critical for handling this compound?

Allyl ethers are typically hydrophobic and miscible in organic solvents (e.g., ether, chloroform, acetone) but insoluble in water. Stability is influenced by temperature and light exposure; storage under inert atmospheres (N₂/Ar) at 4°C is recommended to prevent decomposition or unintended radical reactions .

Q. What safety protocols are essential for laboratory handling of this compound?

- Use fume hoods and personal protective equipment (gloves, goggles) due to volatility and potential respiratory irritancy.

- Avoid contact with strong oxidizers or bases to prevent exothermic decomposition.

- Emergency procedures should include neutralization with dilute acid and disposal via halogenated waste streams .

Advanced Research Questions

Q. What mechanistic insights explain the palladium-catalyzed reactions of this compound?

Density functional theory (DFT) studies suggest a two-step pathway:

Van der Waals complex formation between Pd(0) and the allyl ether, stabilized by π-allyl interactions (ΔH = –37.0 kJ/mol).

Oxidative addition of the chloroethyl group to Pd, with entropic penalties (–TΔS ≈ +45 kJ/mol) limiting low-concentration reactivity .

Contradictions in catalytic efficiency (Pd vs. Rh) arise from ligand effects and solvent polarity .

Q. How can electrochemical methods resolve intermediates in this compound cyclization?

A modified spectroelectrochemical setup with Ag electrodes enables in situ detection of radical intermediates via electron paramagnetic resonance (EPR). Coupled with cyclic voltammetry, this method identifies transient species (e.g., allyl radicals) during reductive cyclization, validated by DFT-calculated redox potentials .

Q. What strategies mitigate side reactions during this compound synthesis?

Q. How do computational models address contradictions in catalytic activity data?

Molecular dynamics simulations reveal solvent-dependent ligand dissociation rates for Pd and Rh catalysts. For example, polar solvents stabilize Pd-allyl intermediates but destabilize Rh complexes due to solvation entropy. This explains divergent yields (Pd: 70–80%; Rh: >90%) in THF vs. ethanol .

Key Challenges and Future Directions

- Scaling synthesis : Batch reactor optimization is needed to maintain selectivity at >1 mol scales .

- Environmental impact : Bio-based solvents (e.g., limonene) could replace petroleum-derived media .

- Advanced applications : Functionalization for polymer precursors (e.g., epoxy resins) requires tailored reaction engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.